molecular formula C24H32N4O3 B2425196 N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 903254-86-4

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2425196
CAS No.: 903254-86-4
M. Wt: 424.545
InChI Key: IJSRIKUOOZQZSI-UHFFFAOYSA-N
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Description

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
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Properties

IUPAC Name

N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-27-14-16-28(17-15-27)22(20-8-10-21(31-2)11-9-20)18-26-24(30)23(29)25-13-12-19-6-4-3-5-7-19/h3-11,22H,12-18H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSRIKUOOZQZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is a synthetic compound with significant potential in medicinal chemistry, particularly for its biological activity. This compound features a complex structure characterized by an oxalamide backbone, which is known for its diverse pharmacological properties. The presence of functional groups such as methoxy, piperazine, and phenethyl moieties contributes to its bioactivity.

  • Molecular Formula : C24H32N4O3
  • Molecular Weight : 424.545 g/mol
  • CAS Number : 903254-86-4

The structural complexity of this compound allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Research indicates that this compound acts primarily as an inhibitor of ribosomal S6 kinase (RSK). RSK is involved in critical cellular processes such as growth, survival, and proliferation, particularly in cancerous cells. Inhibition of RSK can disrupt aberrant signaling pathways associated with tumorigenesis, suggesting therapeutic implications in cancer treatment.

Interaction Studies

Studies employing techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been conducted to assess the binding affinity of this compound to RSK. These investigations reveal that the compound exhibits a strong binding affinity, which is essential for its potential therapeutic efficacy.

Antiproliferative Effects

In vitro studies have demonstrated that this compound displays significant antiproliferative activity against various cancer cell lines. For instance, experiments conducted on breast cancer and prostate cancer cell lines showed dose-dependent inhibition of cell viability, with IC50 values indicating potent activity at low concentrations.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.2Significant inhibition
PC3 (Prostate Cancer)3.8Strong antiproliferative effect

These results underscore the compound's potential as a lead candidate in anticancer drug development.

Cytotoxicity Assessment

Cytotoxicity assays performed on normal human cell lines revealed that while the compound effectively inhibits cancer cell growth, it exhibits minimal cytotoxicity towards normal cells. This selectivity is crucial for reducing adverse effects in therapeutic applications.

Pharmacokinetic Profile

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. The ability to cross the blood-brain barrier (BBB) enhances its potential for treating central nervous system disorders .

Q & A

Q. Table 1: Structural Analogs and Activity Variations

Compound ModificationBiological Activity ChangeReference
3-Nitrophenyl substituentIncreased kinase inhibition
4-Fluorophenyl substituentReduced cytotoxicity in normal cells
Piperazine ring methylationEnhanced blood-brain barrier penetration

(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize the compound's pharmacological profile?

Methodological Answer:

  • Substituent Scanning: Synthesize derivatives with varied aryl groups (e.g., methoxy, nitro, fluoro) to map efficacy-toxicity trade-offs .
  • Pharmacophore Modeling: Use Schrödinger Suite to identify critical hydrogen-bonding motifs (e.g., oxalamide carbonyls) .
  • In Silico ADMET Prediction: Predict logP, CYP450 inhibition, and hERG liability with tools like SwissADME .

(Basic) What are the key considerations for ensuring compound stability during storage and experimental use?

Methodological Answer:

  • Storage Conditions: -20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Solubility Testing: Pre-dissolve in DMSO (10 mM stock) and dilute in PBS (pH 7.4) to avoid precipitation .
  • Stability Assays: Monitor degradation via HPLC over 72 hours at 25°C and 4°C .

(Advanced) What in vivo pharmacokinetic parameters should be prioritized when transitioning from in vitro studies to preclinical models?

Methodological Answer:

  • Bioavailability (F): Administer orally (10 mg/kg) and intravenously (2 mg/kg) in rodents to calculate F% .
  • Metabolite Profiling: LC-MS/MS to identify primary metabolites (e.g., piperazine N-demethylation) .
  • Tissue Distribution: Radiolabeled compound tracking (³H or ¹⁴C) to assess brain penetration .

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